Vatalanib succinate, also known as PTK787, is a novel antitumor agent [, , ]. It belongs to a class of compounds known as receptor tyrosine kinase inhibitors []. Its primary role in scientific research stems from its potent anti-angiogenic properties, primarily through the inhibition of vascular endothelial growth factor receptors (VEGFRs) [].
Vatalanib succinate is a small molecule compound primarily recognized for its role as an anti-angiogenic agent. It is derived from vatalanib, which is a potent inhibitor of vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR). The compound is classified under the category of receptor antagonists and has been investigated for its therapeutic potential in treating various cancers, including colorectal cancer, non-small cell lung cancer, and pancreatic cancer .
The synthesis of vatalanib succinate involves a straightforward chemical reaction where vatalanib is combined with one molar equivalent of succinic acid. This reaction forms the succinate salt of vatalanib, which enhances its solubility and bioavailability .
Vatalanib succinate can participate in various chemical reactions, including:
Vatalanib succinate exerts its effects primarily through the inhibition of VEGFR tyrosine kinases. By binding to the ATP-binding sites of VEGFR-1, VEGFR-2, and VEGFR-3, it prevents their phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways that promote angiogenesis—the formation of new blood vessels—which is crucial for tumor growth and metastasis .
Relevant analyses indicate that Vatalanib succinate possesses favorable properties for pharmaceutical applications, including good solubility and stability profiles .
Vatalanib succinate has been extensively studied for its potential applications in various fields:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: